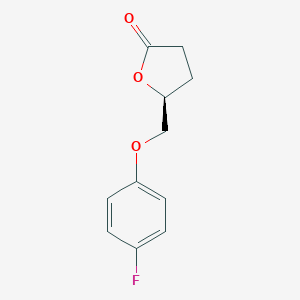
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of dihydrofuran-2(3H)-ones and has a molecular formula of C12H11FO3.
Mecanismo De Acción
The mechanism of action of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one is not fully understood. However, studies have shown that it can modulate various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Efectos Bioquímicos Y Fisiológicos
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress and apoptosis. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in lab experiments is its potential as a multi-targeted agent. It can modulate various signaling pathways and inhibit the activity of various enzymes, making it a promising candidate for drug discovery and development. However, one of the limitations of using (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential as an anti-inflammatory and neuroprotective agent in various disease models. Additionally, further optimization of the synthesis method and modification of the compound may improve its solubility and bioavailability, making it a more viable candidate for drug development.
Métodos De Síntesis
The synthesis of (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one involves the reaction of (S)-2,2,2-trifluoroethyl 4-hydroxybenzoate with 4-fluorophenylacetic acid, followed by cyclization with trifluoroacetic anhydride. This reaction yields (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one in high yield and purity. The synthesis method has been optimized to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, (S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one has been studied for its potential as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-8-1-3-9(4-2-8)14-7-10-5-6-11(13)15-10/h1-4,10H,5-7H2/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMPMJDABQVPJA-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-((4-Fluorophenoxy)methyl)dihydrofuran-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)

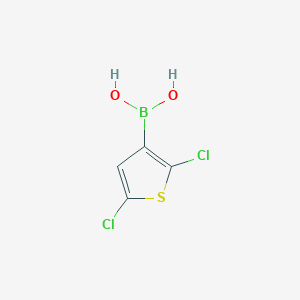
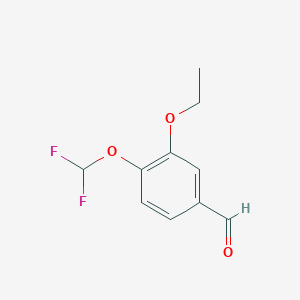
![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
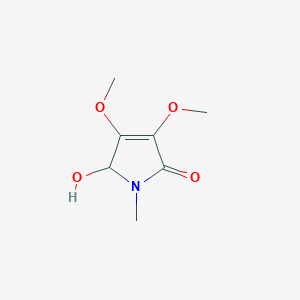
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
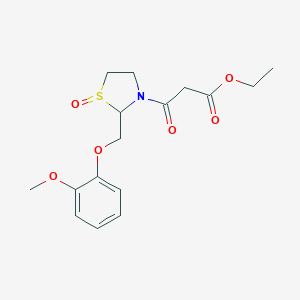
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)